Mitolactol

Oncology Cervical Cancer Phase II Trial

Mitolactol (dibromodulcitol; NSC-104800) is a bifunctional alkylating agent that crosses the blood-brain barrier—critical for CNS oncology research. Its galactitol-based stereochemistry confers greater potency than mannitol isomers, making stereochemical identity essential for reproducibility. Validated as a radiosensitizer in Phase III glioblastoma trials and benchmarked at 29% response in Phase II cervical cancer (GOG), it serves as a reference standard for preclinical and clinical comparator studies. Ensure data integrity: procure the exact galactitol derivative.

Molecular Formula C6H12Br2O4
Molecular Weight 307.96 g/mol
CAS No. 10318-26-0
Cat. No. B1677168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitolactol
CAS10318-26-0
SynonymsDibromodulcitol
Mitolactol
NSC 104800
NSC-104800
NSC104800
Molecular FormulaC6H12Br2O4
Molecular Weight307.96 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CBr)O)O)O)O)Br
InChIInChI=1S/C6H12Br2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2/t3-,4+,5+,6-
InChIKeyVFKZTMPDYBFSTM-GUCUJZIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (<1 mg/ml) (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mitolactol (CAS 10318-26-0): Product Overview and Baseline Characteristics for Oncology Research Procurement


Mitolactol (synonym: dibromodulcitol; NSC-104800) is a synthetic hexitol derivative and a bifunctional alkylating antineoplastic agent [1]. It exerts its cytotoxic effects through the alkylation of DNA, primarily via its transformation into active epoxide metabolites that form DNA cross-links, thereby inhibiting DNA and RNA synthesis [2][3]. Mitolactol has been historically investigated and utilized for the treatment of various malignancies, including breast cancer and cervical cancer, often in combination regimens [1].

Why Mitolactol (Dibromodulcitol) Cannot Be Substituted with Generic Hexitol Derivatives in Research and Development


Substituting Mitolactol with a seemingly related hexitol derivative, such as its isomer dibromomannitol, is scientifically unsound due to quantifiable differences in their biological activity and toxicity profiles. Comparative studies have established that galactitol-based derivatives like Mitolactol consistently exhibit greater potency than their mannitol counterparts [1]. Furthermore, the distinct biotransformation pathway of Mitolactol generates specific metabolites with unique reactivity and mutagenicity profiles compared to other alkylating hexitols [2]. These structural and pharmacokinetic divergences preclude interchangeability and necessitate the use of the precise compound to ensure experimental reproducibility and data integrity.

Mitolactol Comparative Efficacy and Toxicity: A Data-Driven Evidence Guide for Scientific Selection


Mitolactol Monotherapy in Advanced Cervical Cancer: Quantified Response Rate with Myelosuppression Profile

In a Phase II trial of 55 evaluable patients with advanced squamous cell carcinoma of the cervix, Mitolactol monotherapy demonstrated a quantifiable response. The observed overall response rate (CR+PR) was 29% (16/55), with a 95% confidence interval of 18.8% to 42.1% [1]. This was accompanied by significant myelosuppression, with 13 patients experiencing life-threatening thrombocytopenia and 2 drug-related deaths [1].

Oncology Cervical Cancer Phase II Trial

Mitolactol Combination Therapy: Head-to-Head Phase III Comparison with Cisplatin and Ifosfamide in Cervical Cancer

A randomized Phase III trial (GOG protocol 110) compared Cisplatin alone, Cisplatin + Mitolactol, and Cisplatin + Ifosfamide in advanced cervical cancer. The Cisplatin + Mitolactol arm showed no significant improvement in response rate or progression-free survival compared to Cisplatin alone, while the Cisplatin + Ifosfamide arm showed a significant benefit (31.1% vs. 17.8% response rate, p=.004) [1].

Oncology Cervical Cancer Combination Chemotherapy Phase III Trial

Superior Potency of Mitolactol (Galactitol Derivative) Over Isomeric Dibromomannitol in Preclinical Models

A comparative study of hexitol derivatives showed that galactitol-based compounds, including Mitolactol (DBD) and its metabolite dianhydrogalactitol (DAG), were consistently more potent than their corresponding mannitol isomers in all tests [1]. The differential effects are attributed to more rapid reactivity of DAG with target nucleophiles and the influence of the bromine substituent on transport properties [1].

Preclinical Comparative Toxicology Structure-Activity Relationship

Blood-Brain Barrier Penetration: A Key Differentiator for CNS Tumor Research

Mitolactol possesses the distinct property of being able to cross the blood-brain barrier (BBB), making it a relevant agent for investigating and potentially controlling certain brain tumors [1][2]. This property is not universal among alkylating agents and provides a specific rationale for its use in CNS-focused oncology research.

Neuro-Oncology Pharmacokinetics Blood-Brain Barrier

Radiosensitizing Properties: Confirmed Clinical Trial Application in Brain Tumors

Mitolactol has been formally investigated as a radiosensitizer in a randomized Phase III clinical trial for patients with anaplastic astrocytoma (EORTC 26882 / NCT00002620) [1]. The study's objective was to compare radiotherapy alone versus radiotherapy plus radiosensitization with Mitolactol, followed by maintenance Mitolactol and Carmustine [1].

Radiotherapy Neuro-Oncology Radiosensitizer Phase III Trial

Validated Research and Industrial Applications for Mitolactol (Dibromodulcitol) Based on Comparative Evidence


Establishing Baseline Single-Agent Activity in Advanced Cervical Cancer

Use Mitolactol as a reference standard in Phase II trials for advanced cervical cancer. The documented 29% response rate (95% CI: 18.8%-42.1%) from a GOG study provides a quantifiable benchmark against which new investigational agents or novel combinations can be compared [4]. This application is essential for determining if a new therapy offers a meaningful improvement over historical monotherapy performance.

In Vivo Studies of CNS Tumor Models Leveraging Blood-Brain Barrier Penetration

Employ Mitolactol in preclinical models of primary or metastatic brain tumors. Its established ability to cross the blood-brain barrier makes it a crucial tool for assessing the efficacy of alkylating agents within the CNS compartment [4]. This is a key differentiator for procurement, as it allows researchers to investigate CNS-active chemotherapy without the confounding variable of poor drug delivery.

Investigating Radiosensitization Strategies in Glioblastoma Research

Incorporate Mitolactol into experimental protocols for glioblastoma or anaplastic astrocytoma that combine radiotherapy with chemotherapy. Its formal investigation as a radiosensitizer in a Phase III trial provides a validated rationale for this combination, offering a more clinically relevant model than using an untested alkylating agent [4].

Comparative Toxicology Studies of Hexitol-Based Alkylating Agents

Use Mitolactol in head-to-head preclinical studies against its mannitol isomer (dibromomannitol) to further elucidate structure-activity relationships (SAR) and differential toxicity. Published evidence confirms galactitol derivatives are more potent, providing a basis for detailed mechanistic and pharmacokinetic investigations into the specific role of stereochemistry in hexitol alkylator function [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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